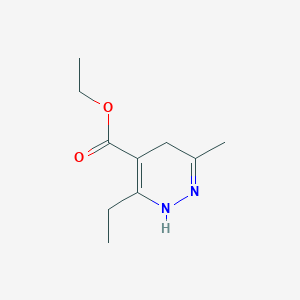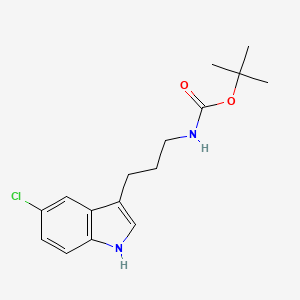
1-(Boc-amino)-3-(5-chloro-1h-indol-3-yl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a tert-butyl carbamate group attached to a 3-(5-chloro-1H-indol-3-yl)propyl moiety, making it a valuable molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 5-position of the indole ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carbamate Group: The tert-butyl carbamate group is introduced by reacting the amine group with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
- Used in drug discovery and development programs.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- TERT-BUTYL N-[3-(5-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-6-YL)PROPYL]CARBAMATE
- TERT-BUTYL N-[3-(5-FLUORO-1H-INDOL-3-YL)PROPYL]CARBAMATE
- TERT-BUTYL N-[3-(5-METHYL-1H-INDOL-3-YL)PROPYL]CARBAMATE
Comparison:
- TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE is unique due to the presence of the chlorine atom at the 5-position of the indole ring, which can influence its reactivity and biological activity.
- Similar compounds with different substituents (e.g., fluorine, methyl) may exhibit distinct chemical and biological properties, making them suitable for different applications.
Propriétés
Formule moléculaire |
C16H21ClN2O2 |
|---|---|
Poids moléculaire |
308.80 g/mol |
Nom IUPAC |
tert-butyl N-[3-(5-chloro-1H-indol-3-yl)propyl]carbamate |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)18-8-4-5-11-10-19-14-7-6-12(17)9-13(11)14/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,18,20) |
Clé InChI |
JLWRMBOLSKLXLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC1=CNC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)

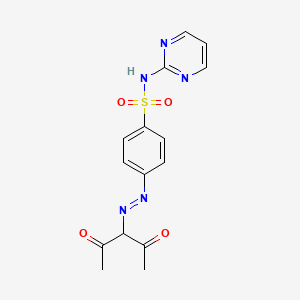
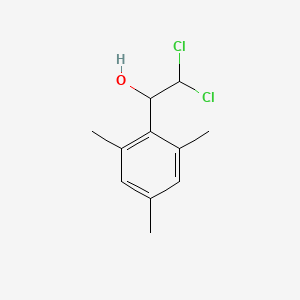

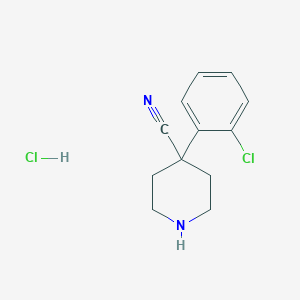
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
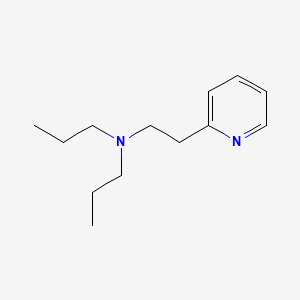
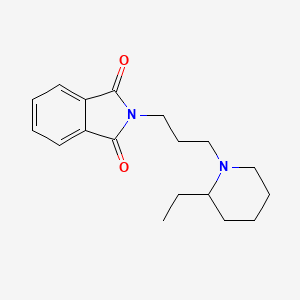


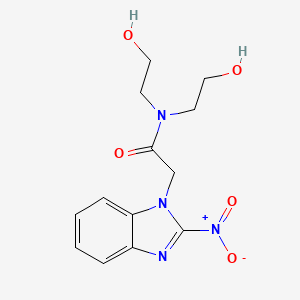
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
